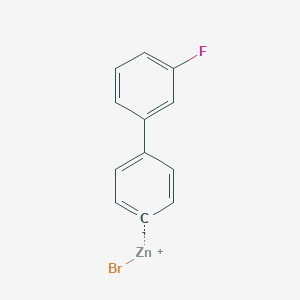
4-(3-Fluorophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
The synthesis of 4-(3-fluorophenyl)phenylzinc bromide typically involves the reaction of 3-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 3-fluorobromobenzene, zinc powder, and a catalyst (e.g., palladium or nickel).
Solvent: Tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., argon or nitrogen), room temperature to slightly elevated temperatures.
-
Industrial Production
- Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-(3-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Halides, alkyl halides, aryl halides.
Conditions: Presence of a catalyst (e.g., palladium or nickel), inert atmosphere.
Products: Substituted aromatic compounds.
-
Coupling Reactions
Reagents: Organohalides, boronic acids.
Conditions: Catalysts such as palladium or nickel, inert atmosphere.
Products: Biaryl compounds, styrenes.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride).
Conditions: Vary depending on the specific reaction.
Products: Oxidized or reduced aromatic compounds.
Scientific Research Applications
4-(3-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research:
-
Chemistry
- Used in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
-
Biology
- Utilized in the synthesis of biologically active compounds.
- Aids in the development of pharmaceuticals and agrochemicals.
-
Medicine
- Involved in the synthesis of drug intermediates.
- Contributes to the development of new therapeutic agents.
-
Industry
- Applied in the production of fine chemicals and specialty materials.
- Used in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)phenylzinc bromide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom coordinates with the bromide, enhancing the nucleophilicity of the phenyl ring. This allows the compound to effectively participate in cross-coupling reactions, forming carbon-carbon bonds. The presence of the fluorine atom further increases the reactivity and selectivity of the compound.
Comparison with Similar Compounds
4-(3-Fluorophenyl)phenylzinc bromide can be compared with other similar organozinc compounds:
-
4-Fluorophenylzinc bromide
- Similar structure but lacks the additional phenyl ring.
- Used in similar cross-coupling reactions but with different reactivity and selectivity.
-
4-(4-Dimethylaminophenyl)phenylzinc bromide
- Contains a dimethylamino group instead of a fluorine atom.
- Exhibits different electronic properties and reactivity.
-
4-(3’-Fluorobenzyloxy)phenylzinc bromide
- Contains a benzyloxy group in addition to the fluorine atom.
- Used in specialized synthetic applications.
Properties
Molecular Formula |
C12H8BrFZn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
InChI Key |
JZYPCHWRZLGRGI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


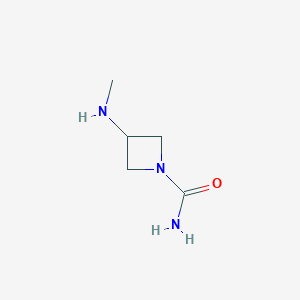
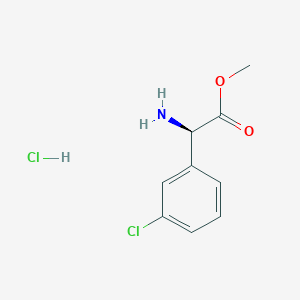
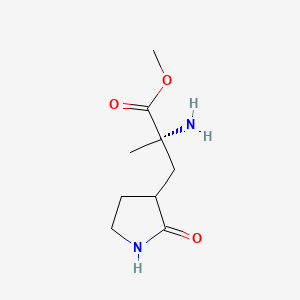

![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
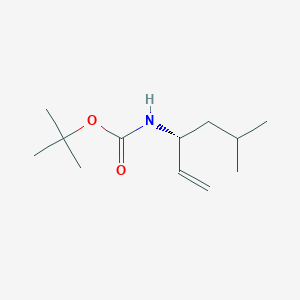
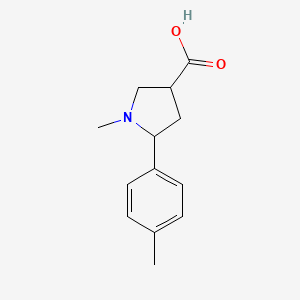
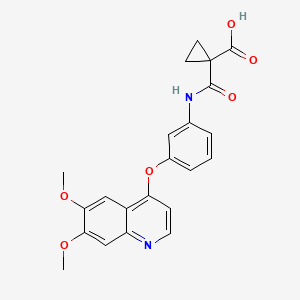
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
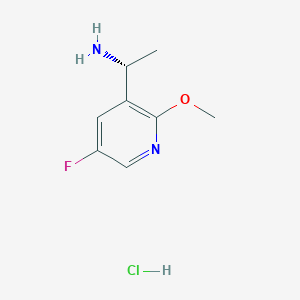
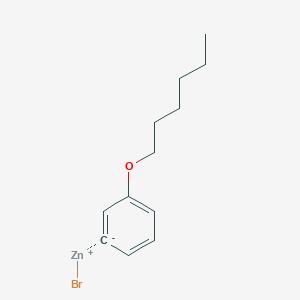

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
